molecular formula C8H5F3N2OS B2584828 4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine CAS No. 2201013-62-7

4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine

Cat. No.: B2584828
CAS No.: 2201013-62-7
M. Wt: 234.2
InChI Key: JOHKTFNRJLNKFG-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core substituted with a 2,2,2-trifluoroethoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine typically involves the reaction of 2-chlorothieno[3,2-d]pyrimidine with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoroethoxy group.

    Oxidation and Reduction: The thieno[3,2-d]pyrimidine core can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: The compound can form various cyclic derivatives through intramolecular reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thieno[3,2-d]pyrimidines, while oxidation and reduction can modify the functional groups on the thieno[3,2-d]pyrimidine core .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine: The parent compound without the trifluoroethoxy group.

    4-(2,2,2-Trifluoroethoxy)pyrimidine: A simpler analog lacking the thieno ring.

    Thieno[2,3-d]pyrimidine: A structural isomer with different ring fusion.

Uniqueness

4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine is unique due to the presence of the trifluoroethoxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable scaffold for drug development .

Properties

IUPAC Name

4-(2,2,2-trifluoroethoxy)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2OS/c9-8(10,11)3-14-7-6-5(1-2-15-6)12-4-13-7/h1-2,4H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHKTFNRJLNKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN=C2OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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